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molecular formula C7H11IN2 B8738188 2-Amino-1-ethylpyridinium iodide CAS No. 1073-30-9

2-Amino-1-ethylpyridinium iodide

Cat. No. B8738188
M. Wt: 250.08 g/mol
InChI Key: YLIIAGSCEFSVEM-UHFFFAOYSA-N
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Patent
US05618831

Procedure details

In a 1 L three-necked flask fitted with a reflux condenser were placed 28.2 g of 2-aminopyridine and 60.8 g of iodoethane, and the mixture was stirred under reflux for 2 hours. The reaction mixture was stirred at room temperature for another hour, and the resulting precipitate was filtered under reduced pressure and washed with ethyl acetate (50 ml×2). The residue was dried at room temperature for 3 hours.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
60.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[I:8][CH2:9][CH3:10]>>[I-:8].[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N+:3]=1[CH2:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Two
Name
Quantity
60.8 g
Type
reactant
Smiles
ICC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L three-necked flask fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for another hour
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered under reduced pressure
WASH
Type
WASH
Details
washed with ethyl acetate (50 ml×2)
CUSTOM
Type
CUSTOM
Details
The residue was dried at room temperature for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
Smiles
[I-].NC1=[N+](C=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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